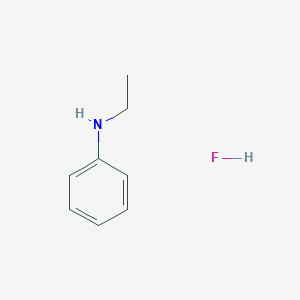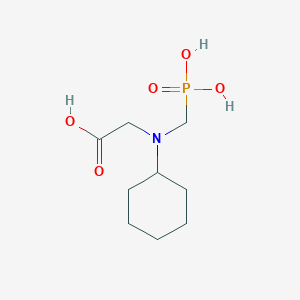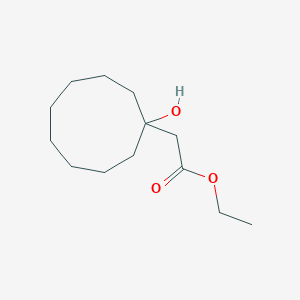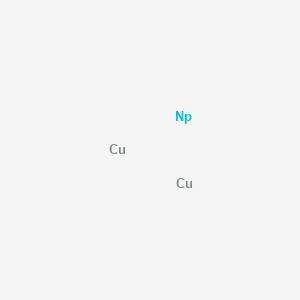
Copper;neptunium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;neptunium is a compound that combines copper and neptunium, an actinide element. Neptunium, with the atomic number 93, is a radioactive metal that is part of the actinide series. It was the first transuranium element to be discovered and is named after the planet Neptune. Copper, on the other hand, is a well-known transition metal with a wide range of applications due to its excellent electrical and thermal conductivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;neptunium compounds typically involves the reduction of neptunium oxides or halides in the presence of copper. One common method is the reduction of neptunium dioxide (NpO₂) with hydrogen fluoride (HF) and hydrogen gas (H₂) to form neptunium trifluoride (NpF₃), which can then be reacted with copper to form the desired compound .
Industrial Production Methods
Industrial production of this compound compounds is generally carried out in specialized facilities due to the radioactive nature of neptunium. The process involves handling and processing neptunium in controlled environments to ensure safety and prevent contamination. The production methods are similar to those used for other actinide compounds, involving high-temperature reactions and the use of reducing agents.
Analyse Des Réactions Chimiques
Types of Reactions
Copper;neptunium compounds undergo various types of chemical reactions, including:
Oxidation and Reduction: Neptunium can exist in multiple oxidation states, ranging from +3 to +7.
Substitution Reactions: These reactions involve the replacement of one ligand in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound compounds include hydrogen fluoride, hydrogen gas, and various reducing agents. The reactions are typically carried out at high temperatures to facilitate the formation of the desired products.
Major Products Formed
The major products formed from the reactions of this compound compounds depend on the specific reagents and conditions used. For example, the reduction of neptunium dioxide with hydrogen fluoride and hydrogen gas produces neptunium trifluoride, which can then react with copper to form this compound compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of copper;neptunium compounds involves the interaction of neptunium with various molecular targets. Neptunium can form complexes with different ligands, affecting its chemical behavior and reactivity. The pathways involved in these interactions depend on the specific oxidation state of neptunium and the nature of the ligands present .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to copper;neptunium include other actinide-copper compounds, such as uranium-copper and plutonium-copper compounds. These compounds share some chemical properties due to the presence of actinide elements, but each has unique characteristics based on the specific actinide involved .
Uniqueness
This compound compounds are unique due to the specific properties of neptunium, such as its multiple oxidation states and radioactive nature. These properties make this compound compounds particularly interesting for nuclear research and material science applications .
Propriétés
Numéro CAS |
108673-70-7 |
|---|---|
Formule moléculaire |
Cu2Np |
Poids moléculaire |
364.14 g/mol |
Nom IUPAC |
copper;neptunium |
InChI |
InChI=1S/2Cu.Np |
Clé InChI |
ZFPAXJYLWWZBCP-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Np] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


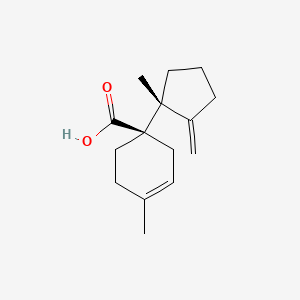

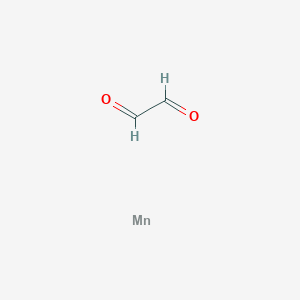

![1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane](/img/structure/B14320075.png)

![2-[(3-Ethylheptan-3-YL)oxy]oxane](/img/structure/B14320094.png)
![N,N,N-Trimethyl-2-[(undec-10-enoyl)oxy]ethan-1-aminium iodide](/img/structure/B14320096.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-b]indazole](/img/structure/B14320102.png)
